molecular formula C15H12N6 B1631626 1,3,5-tri(1H-imidazol-1-yl)benzene CAS No. 528543-96-6

1,3,5-tri(1H-imidazol-1-yl)benzene

Cat. No. B1631626
CAS RN: 528543-96-6
M. Wt: 276.3 g/mol
InChI Key: QAPWMCQWTGBLSM-UHFFFAOYSA-N
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Description

1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C15H12N6 . It is a white to orange to green powder or crystal .


Synthesis Analysis

The synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene has been reported in the literature. For instance, it has been used as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .


Chemical Reactions Analysis

1,3,5-tri(1H-imidazol-1-yl)benzene has been used in the synthesis of new drugs, such as anti-tumor drugs, antiviral drugs, and antibacterial drugs . It has also been used as an organic linker in the synthesis of MOFs .


Physical And Chemical Properties Analysis

1,3,5-tri(1H-imidazol-1-yl)benzene is a solid at 20°C and should be stored under inert gas . It has a molecular weight of 276.30 g/mol . The compound has a melting point of 303°C and a maximum absorption wavelength of 296 nm .

Scientific Research Applications

Chemical Synthesis

“1,3,5-tri(1H-imidazol-1-yl)benzene” is used in chemical synthesis . It has a molecular weight of 276.3 and a CAS Number of 528543-96-6 .

Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and have been used for gas storage and separation .

Carbon Dioxide Capture

The MOFs synthesized using “1,3,5-tri(1H-imidazol-1-yl)benzene” have shown excellent CO2 adsorption capacity . This makes them potentially useful in carbon capture and storage (CCS), a method used to reduce greenhouse gas emissions .

Gas and Dye Molecule Adsorption

Coordination polymers with “1,3,5-tri(1H-imidazol-1-yl)benzene” have shown selective adsorption of gas and dye molecules . This property can be used in various applications such as gas purification and dye removal from wastewater .

Liquid Crystals

“1,3,5-tri(1H-imidazol-1-yl)benzene” has been used in the design and synthesis of supramolecular columnar liquid crystals . These liquid crystals have a broad mesomorphic range, good thermal stability, and strong fluorescence .

Fluorescent Materials

The liquid crystals synthesized using “1,3,5-tri(1H-imidazol-1-yl)benzene” exhibit strong fluorescence . This makes them potentially useful in the development of fluorescent materials, which have applications in various fields such as bioimaging, sensors, and optoelectronic devices .

Future Directions

1,3,5-tri(1H-imidazol-1-yl)benzene has potential applications in the pharmaceutical field as a synthetic raw material for new drugs . It can also be used in the synthesis of MOFs, which have a wide range of applications in gas storage, separation, and catalysis .

properties

IUPAC Name

1-[3,5-di(imidazol-1-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPWMCQWTGBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,3,5-tri(1H-imidazol-1-yl)benzene attractive for building metal-organic frameworks (MOFs)?

A1: 1,3,5-tri(1H-imidazol-1-yl)benzene possesses three imidazole rings, acting as nitrogen donors to coordinate with metal ions. [, , , , , , , ] This tridentate nature, coupled with the molecule's relatively rigid structure, allows the creation of robust and porous frameworks with diverse architectures. [, , , , , , , ]

Q2: How does the structure of 1,3,5-tri(1H-imidazol-1-yl)benzene influence the dimensionality of the resulting MOFs?

A2: The trigonal symmetry and the spatial arrangement of the imidazole groups in tib can lead to the formation of MOFs with varying dimensionality. Researchers have synthesized 1D chains, [] 2D layered structures, [, ] and even complex 3D frameworks [, ] by carefully selecting co-ligands and metal ions, showcasing tib's versatility in constructing diverse MOF architectures.

Q3: Can you provide specific examples of how 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs have been utilized for sensing applications?

A3: A Cd(II)-based MOF incorporating 1,3,5-tri(1H-imidazol-1-yl)benzene has demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP) in solution. [] This detection relies on the fluorescence quenching of the MOF upon interaction with the target molecules.

Q4: Beyond sensing, are there other reported applications for 1,3,5-tri(1H-imidazol-1-yl)benzene in materials chemistry?

A4: Yes, researchers have explored 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs for applications beyond sensing. For instance, a series of multifunctional MOFs incorporating tib exhibited excellent adsorption properties for harmful organic dyes, showing promise for environmental remediation. [] Additionally, a Co-based coordination polymer with tib displayed potential as a photocatalyst for the degradation of organic dyes under UV/Vis light irradiation. []

Q5: Are there any studies investigating the biological activity of 1,3,5-tri(1H-imidazol-1-yl)benzene-containing compounds?

A5: While research primarily focuses on material science applications, some studies explore the biological activity of tib-containing complexes. For example, a Co-based coordination polymer with 1,3,5-tri(1H-imidazol-1-yl)benzene showed inhibitory effects on human osteosarcoma cells. [, ] Additionally, trinuclear Pt(II) complexes using tib as a bridging ligand exhibited promising activity as G-quadruplex binders and telomerase inhibitors, suggesting potential anticancer applications. []

Q6: Have theoretical studies been conducted on 1,3,5-tri(1H-imidazol-1-yl)benzene or its complexes?

A6: Yes, computational methods have been employed to investigate the properties of tib-containing materials. For instance, density functional theory (DFT) calculations were used to analyze the electronic structure and band gap of a Co-based coordination polymer, providing insights into its photocatalytic activity for dye degradation. []

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